molecular formula C25H28N2O4 B6081260 10-acetyl-11-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 5988-44-3

10-acetyl-11-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B6081260
CAS No.: 5988-44-3
M. Wt: 420.5 g/mol
InChI Key: AGMYNOIHEGHKJZ-UHFFFAOYSA-N
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Description

The compound 10-acetyl-11-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the hexahydrodibenzo[b,e][1,4]diazepin-1-one family, characterized by a seven-membered diazepine ring fused to two benzene moieties. Key structural features include:

  • 3,3-Dimethyl substitution at the diazepine ring, enhancing steric stability.
  • 10-Acetyl group, introduced via acetylation of the parent diazepine using acetic anhydride under reflux conditions .
  • 11-(3-Ethoxy-4-hydroxyphenyl) substituent, providing unique electronic and solubility properties due to the ethoxy and hydroxyl groups.

Synthetic protocols for analogous compounds involve reacting enaminoketones with arylglyoxal hydrates in 2-propanol, followed by acetylation or acylation steps . The compound’s structural complexity has been validated via X-ray crystallography in related derivatives (e.g., compound 6c with p-chlorobenzoyl substitution) .

Properties

IUPAC Name

5-acetyl-6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-5-31-22-12-16(10-11-20(22)29)24-23-18(13-25(3,4)14-21(23)30)26-17-8-6-7-9-19(17)27(24)15(2)28/h6-12,24,26,29H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMYNOIHEGHKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404290
Record name AC1NCQZQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5988-44-3
Record name AC1NCQZQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Variations at Position 11

The 11-position substituent significantly influences physicochemical and biological properties. Key analogues include:

Compound Name 11-Substituent 10-Substituent Key Properties Reference
Target Compound 3-Ethoxy-4-hydroxyphenyl Acetyl Hydroxyl group enhances polarity; ethoxy group may improve lipophilicity. Synthesized
6c (p-Chlorobenzoyl derivative) p-Chlorobenzoyl Acetyl Higher melting point (229–230°C); electron-withdrawing Cl affects reactivity.
6f (p-Cyclohexylbenzoyl derivative) p-Cyclohexylbenzoyl Acetyl Melting point 152–153°C; bulky cyclohexyl group increases steric hindrance.
4b (Thiophen-2-yl derivative) Thiophen-2-yl Benzoyl Demonstrated anticancer activity (IC₅₀ ~10 μM in TNF-enriched conditions).
FC2 (Indol-3-yl derivative) 1H-Indol-3-yl Benzoyl Selective toxicity in cancer cells (low toxicity in normal fibroblasts).
10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl) 3,4-Dimethoxyphenyl 4-Bromobenzoyl Bromine enhances molecular weight; methoxy groups alter solubility.

Key Observations :

  • Polar vs.
  • Biological Activity : Derivatives with heterocyclic (thiophen-2-yl) or aromatic (indol-3-yl) groups exhibit anticancer activity, suggesting the target compound’s 3-ethoxy-4-hydroxyphenyl group may require further evaluation for similar effects .

Variations at Position 10

The 10-position is typically modified via acylation. Notable examples:

Compound Name 10-Substituent Impact on Properties Reference
Target Compound Acetyl Moderate electron-withdrawing effect; stabilizes the ring. Synthesized
6f Acetyl Consistent with target compound; no significant steric effects.
3,3-Dimethyl-10-(Trifluoroacetyl) Trifluoroacetyl Strong electron-withdrawing effect; may enhance reactivity.
4e (p-Tolyl derivative) Benzoyl Bulky benzoyl group reduces solubility in polar solvents.

Key Observations :

  • Electron-Withdrawing Groups : Trifluoroacetyl derivatives show enhanced reactivity due to strong electron withdrawal, whereas acetyl groups provide a balance of stability and moderate reactivity .

Physicochemical Properties

Comparative data for select derivatives:

Compound Name Melting Point (°C) Yield (%) Notable NMR Data (δ, ppm)
Target Compound Not reported Not reported N/A
6а (11-Benzoyl derivative) 229–230 78 1H NMR (DMSO-d6): δ 1.02 (s, CH3), 1.06 (s, CH3)
6f (p-Cyclohexylbenzoyl derivative) 152–153 70 1H NMR: δ 1.27–1.39 (m, cyclohexyl protons)
4b (Thiophen-2-yl derivative) Not reported 24 13C NMR: δ 194.3 (C=O), 148.4 (thiophene C)

Key Observations :

  • Melting Points : Bulky substituents (e.g., p-cyclohexylbenzoyl) lower melting points compared to planar aromatic groups (e.g., benzoyl) .
  • Synthetic Yields : Acetylation reactions (e.g., 6а: 78% yield) are generally higher-yielding than heterocyclic substitutions (e.g., 4b: 24% yield) .

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